4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(Thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a pyridine derivative featuring a carboxamide group at the 2-position and a substituted azetidine ring at the 4-position. Its molecular formula is C₁₆H₂₁N₃O₂S, with a molecular weight of 319.43 g/mol.
Properties
IUPAC Name |
4-[1-(thiolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13(17)12-5-10(1-3-15-12)18-11-6-16(7-11)9-2-4-19-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWAJLREGHCXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, including the formation of the azetidine and thiolane rings, followed by their attachment to the pyridine ring. The final step involves coupling the azetidine-thiolane intermediate with a pyridine derivative under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine and thiolane rings can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a pyridine core, carboxamide group, and fused azetidine-thiolan substituent. Below is a comparison with analogous pyridine derivatives from the Catalog of Pyridine Compounds and inferred properties based on substituent effects:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Properties |
|---|---|---|---|---|
| 4-{[1-(Thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide | C₁₆H₂₁N₃O₂S | 319.43 | Azetidine-oxy, thiolan, carboxamide | High polarity, conformational rigidity, H-bonding |
| 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | C₉H₁₂ClINSi | 339.62 | Chloro, iodo, trimethylsilyl | Electrophilic reactivity, steric bulk |
| 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | C₁₁H₁₇N₂OSi | 237.41 | Methoxy, ethynyl-trimethylsilyl, amine | Enhanced solubility, π-π stacking potential |
| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | C₁₀H₁₄ClN₂Si | 243.84 | Chloro, ethynyl-trimethylsilyl, amine | Reactivity in cross-coupling, steric shielding |
Key Observations :
Substituent Effects :
- The azetidine-thiolan group in the target compound introduces conformational rigidity compared to flexible alkyl or silyl substituents in catalog compounds. This may reduce entropy penalties in target binding, a trait valuable in drug design.
- The thiolan moiety (tetrahydrothiophene) provides sulfur atoms capable of hydrophobic interactions or hydrogen bonding, contrasting with halogen or silyl groups in catalog derivatives, which favor electrophilic or steric effects.
Polarity and Solubility :
- The carboxamide group enhances water solubility relative to halogenated or silylated analogs. For example, 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (Table 1) likely exhibits lower aqueous solubility due to hydrophobic halogens and silyl groups.
Synthetic and Analytical Considerations: Structural analysis of such compounds often employs X-ray crystallography.
Biological Relevance :
- Pyridine-2-carboxamides are common in kinase inhibitors (e.g., imatinib derivatives). The azetidine-thiolan substituent could modulate kinase selectivity compared to catalog compounds with bulkier silyl groups.
Biological Activity
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and is linked to an azetidine moiety through a thiolane group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, leading to downstream effects on cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced disease symptoms.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
Anticancer Properties
Preliminary research suggests that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Study on Anticancer Activity :
- Objective : To evaluate the effects on human cancer cell lines.
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting potential as a therapeutic agent.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
